6,10-Dihydroxy Buspirone
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Overview
Description
6,10-Dihydroxy Buspirone is an impurity formed during the preparation of Buspirone metabolites . It is also known by other names such as 6,10-Dihydroxy-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione . The molecular weight is 417.50 and the molecular formula is C21H31N5O4 .
Molecular Structure Analysis
The molecular structure of 6,10-Dihydroxy Buspirone is represented by the formula C21H31N5O4 . It belongs to the azaspirodecanedione drug class .
Chemical Reactions Analysis
Specific chemical reactions involving 6,10-Dihydroxy Buspirone are not detailed in the search results. It is known to be an impurity formed during the preparation of Buspirone metabolites .
Scientific Research Applications
Dopamine Receptor Antagonism by Buspirone : Buspirone, an anxiolytic drug, exhibits clinical potency similar to diazepam but lacks affinity for diazepam or y-aminobutyric acid (GABA) binding sites. It interacts with dopamine receptors, enhances dopamine neuronal activity, and shows minimal effects on postsynaptic dopamine receptors (McMillen et al., 1983).
Metabolism in Rats : Research on rat metabolism of buspirone reveals multiple major and minor metabolites, indicating complex biotransformation processes (Jajoo et al., 1989).
Effects on Posthypoxic Ventilatory Behavior : Buspirone, a partial agonist of the serotonergic 5-HT1A receptor, is shown to influence ventilatory behavior and improve posthypoxic ventilatory irregularities in mice (Yamauchi et al., 2008).
Intracerebral Administration in Forced Swimming Test : Intracerebral administration of buspirone reduces immobility in rats, indicating potential antidepressant properties. Its effects may be influenced by its metabolite 1-PP through alpha-2 adrenergic blocking activity (Cervo et al., 1988).
Treatment of Aggression and Anxiety in Mentally Retarded Patients : Buspirone effectively reduces aggression and anxiety in mentally retarded adults without causing cognitive side effects (Ratey et al., 1991).
Lack of Deleterious Effects on Cognition : In healthy male volunteers, buspirone shows no significant deleterious effects on various cognitive functions, contrasting with the cognitive impacts of other anxiolytics like benzodiazepines (Chamberlain et al., 2006).
Abuse Liability Assessment : Buspirone, at high doses, shows decreased physical and mental dysphoria and lower abuse liability scores compared to other sedatives, suggesting a lower potential for abuse (Cole et al., 1982).
Equine Metabolism Study : Buspirone's metabolism in horses revealed monohydroxy, dihydroxy, and dihydroxymethoxy products, indicating its wide metabolic pathway in different species (Stanley, 2000).
Active Metabolite Pharmacokinetics : A study on the pharmacokinetics of buspirone's active metabolite, 6‐hydroxybuspirone, revealed rapid formation and dose-proportional exposure, warranting further research on its safety and efficacy (Dockens et al., 2006).
Clinical Pharmacokinetics and Pharmacodynamics : Buspirone's pharmacokinetics involve rapid absorption, extensive metabolism, and interactions with various neurotransmitter systems. It has a unique mechanism of action distinguishing it from benzodiazepines (Mahmood and Sahajwalla, 1999).
Future Directions
properties
IUPAC Name |
6,10-dihydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDZGTXOYYJHTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747667 |
Source
|
Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,10-Dihydroxy Buspirone | |
CAS RN |
658701-59-8 |
Source
|
Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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